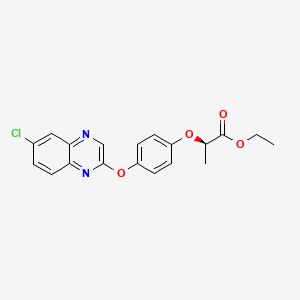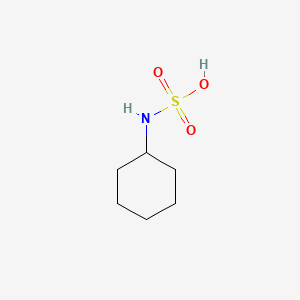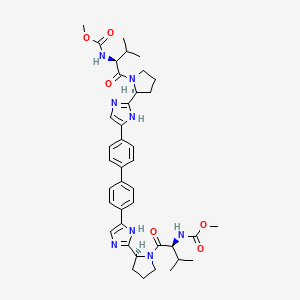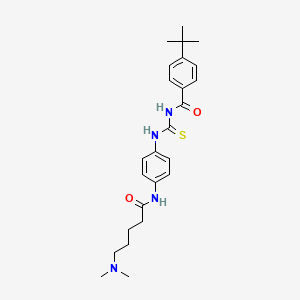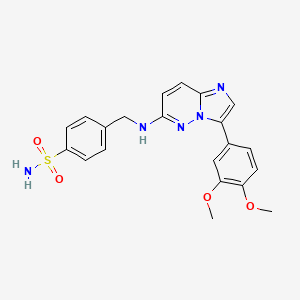
Diarylpropionitrile
Übersicht
Beschreibung
Diarylpropionitrile (DPN) is a synthetic, nonsteroidal, and highly selective agonist of ERβ (estrogen receptor β). It has a designated molecular formula of C15H13NO2 and a molecular weight of 239.274 g/mol . It is also known as 2,3-bis(p-hydroxyphenyl)-propionitrile .
Synthesis Analysis
DPN is a chiral molecule and has been studied almost exclusively as the racemic mixture . An efficient enantioselective synthesis of the two isomers, R-DPN and S-DPN, has been developed . Both enantiomers show a very high affinity and potency preference for ERβ over ERα .
Molecular Structure Analysis
The molecular structure of DPN includes a nitrile group and two phenyl groups attached to a central carbon atom . The molecule has one hydrogen bond acceptor, two hydrogen bond donors, and three rotatable bonds . The topological polar surface area is 64.25, and the XLogP is 2.41 .
Physical And Chemical Properties Analysis
DPN has a molecular weight of 239.09 and a molecular formula of C15H13NO2 . It has one hydrogen bond acceptor, two hydrogen bond donors, and three rotatable bonds . The topological polar surface area is 64.25 .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Neuroscience and Endocrinology
Summary of the Application
DPN, a synthetic, nonsteroidal, and highly selective agonist of ERβ, has been shown to have anxiolytic properties in rats . It is used in scientific research to study the function of this receptor .
Methods of Application or Experimental Procedures
In vitro binding studies were conducted using recombinant rat ERβ. The binding affinity of DPN’s enantiomers, R-DPN and S-DPN, for ERβ was compared. The ability of these enantiomers to activate transcription in vitro at an estrogen response element was also studied .
Results or Outcomes
S-DPN was found to have a severalfold greater relative binding affinity for ERβ than R-DPN. S-DPN was also found to be a potent activator of transcription in vitro, whereas R-DPN was not. In vivo endocrine and behavioral responses showed that rats treated with S-DPN showed significantly decreased anxiety-like behaviors .
Inhibition of RANTES Production
Specific Scientific Field
Summary of the Application
DPN has been found to inhibit lipopolysaccharide-induced regulated on activation normal T cell expressed and secreted (RANTES) production in macrophages .
Methods of Application or Experimental Procedures
The effect of DPN on lipopolysaccharide (LPS)-induced RANTES production in macrophages was investigated. ER mRNA and protein expression were determined in murine macrophage cell line RAW264.7 cells using reverse-transcription polymerase chain reaction and Western blot analysis .
Results or Outcomes
DPN significantly decreased LPS-induced RANTES production in RAW264.7 cells. This effect of DPN is likely due to repression of nuclear factor B activation .
Antidepressant Effects
Specific Scientific Field
Summary of the Application
DPN has been found to produce antidepressant-like effects in animals via activation of the endogenous oxytocin system .
Methods of Application or Experimental Procedures
In vivo studies were conducted using animal models of depression. The effects of DPN on depressive-like behaviors were assessed using standard behavioral tests such as the forced swim test .
Results or Outcomes
DPN treatment was found to increase swimming and decrease immobility in the forced swim test, indicating antidepressant-like effects .
Neuroprotective Effects
Specific Scientific Field
Summary of the Application
DPN has been found to have neuroprotective effects in a number of neurological diseases .
Methods of Application or Experimental Procedures
In vitro studies were conducted using cultured cortical neurons. The effects of DPN on Aβ1-42-induced toxicity, ROS levels, Bax expression, IL-1 levels, and JNK and p38 phosphorylation were investigated .
Results or Outcomes
DPN was found to prevent morphological alterations from Aβ1-42-induced toxicity, decrease ROS levels, reduce Bax expression and IL-1 levels, and suppress JNK and p38 phosphorylation .
Breast Cancer Treatment
Specific Scientific Field
Summary of the Application
DPN has been found to have potential therapeutic implications in the treatment of breast cancer brain metastases (BCBM). It is being studied for its ability to promote the expression of key tight junction proteins, sealing the blood-brain barrier (BBB) and reducing its permeability .
Methods of Application or Experimental Procedures
In vitro models of the BBB were used to investigate the effects of DPN on endothelial and cancer cells. The treatment’s impact on the BBB’s tightness and the transmigration activity of representative Her2-positive (BT-474) and triple-negative (MDA-MB-231) breast cancer cell lines was studied .
Endocrine Disorders
Specific Scientific Field
Summary of the Application
DPN has been found to have potential therapeutic implications in the treatment of various endocrine disorders. It is being studied for its ability to regulate stress response .
Methods of Application or Experimental Procedures
In vitro studies were conducted to investigate the effects of DPN on stress response regulation. The treatment’s impact on the expression of estrogen receptors (ERs) in various cell lines was studied .
Results or Outcomes
Treatment with DPN significantly suppressed ovarian cell growth. Furthermore, DPN directly affects ERα by strongly inhibiting its expression and activity, thereby exerting an anti-proliferative activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-bis(4-hydroxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHWDWADLAOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040387 | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-hydroxyphenyl)propionitrile | |
CAS RN |
1428-67-7 | |
| Record name | 2,3-Bis(4-hydroxyphenyl)propionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(4-hydroxphenyl)propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BIS(P-HYDROXYPHENYL)PROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XWB8Q4V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



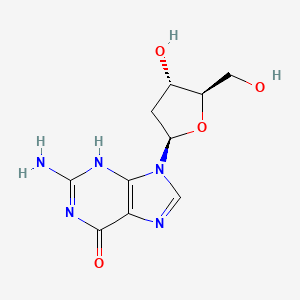
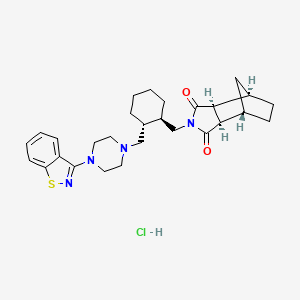
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
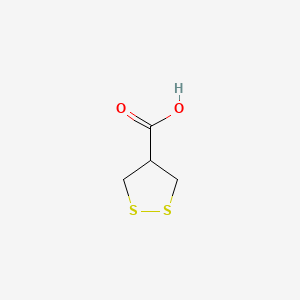
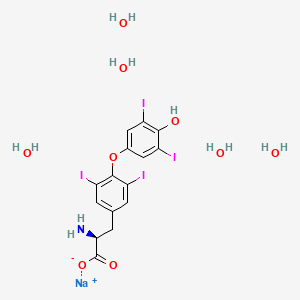
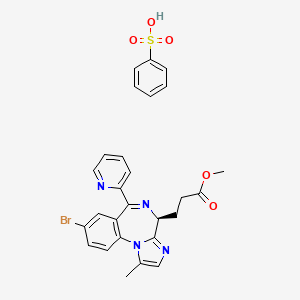
![N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride](/img/structure/B1662792.png)
![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)

